molecular formula C6H11N3O5 B583171 (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal CAS No. 56883-39-7

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B583171
CAS No.: 56883-39-7
M. Wt: 205.17 g/mol
InChI Key: URARQBMUQIRZQO-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is a chemical compound with a unique structure characterized by the presence of an azido group and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal typically involves the azidation of a suitable precursor. One common method is the reaction of a protected sugar derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C. The protecting groups are then removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale azidation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents is typically used.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal involves its interaction with biological molecules through its azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexane
  • (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanoic acid
  • (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanol

Uniqueness

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is unique due to its specific configuration and the presence of both azido and multiple hydroxyl groups

Properties

IUPAC Name

3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARQBMUQIRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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